
(2-ethyl-3-methylphenyl)methanol
Description
(2-Ethyl-3-methylphenyl)methanol is a substituted benzyl alcohol derivative with the molecular formula C₁₀H₁₄O (molecular weight: 150.22 g/mol). This compound features a phenyl ring substituted with an ethyl group at the 2-position and a methyl group at the 3-position, with a hydroxymethyl (-CH₂OH) group attached to the benzene ring. Its structural complexity and steric hindrance influence its physicochemical properties, reactivity, and applications in organic synthesis, pharmaceuticals, or materials science.
Properties
CAS No. |
1427363-77-6 |
---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-3-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2-ethyl-3-methylphenyl)acetone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers high efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-ethyl-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can yield hydrocarbons, typically using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in tetrahydrofuran.
Major Products Formed
Oxidation: (2-ethyl-3-methylphenyl)acetone or (2-ethyl-3-methylphenyl)aldehyde.
Reduction: (2-ethyl-3-methylphenyl)methane.
Substitution: (2-ethyl-3-methylphenyl)chloride or (2-ethyl-3-methylphenyl)bromide.
Scientific Research Applications
(2-ethyl-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-ethyl-3-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly alter molecular weight, polarity, and hydrogen-bonding capacity. Key analogs include:
Key Observations :
- Polarity: Methoxy or amino substituents increase polarity compared to alkyl groups (ethyl/methyl), enhancing solubility in polar solvents .
- Hydrogen Bonding: Amino (-NH₂) and hydroxyl (-OH) groups promote intermolecular interactions, critical in crystal packing (as per Etter’s graph-set analysis ).
- Steric Effects : Bulky substituents (e.g., allyl, ethyl) reduce reactivity in nucleophilic substitutions or esterifications.
Volatility and Stability
Methanol derivatives with volatile substituents (e.g., allyl groups) may exhibit lower boiling points but higher susceptibility to oxidation. For instance, allyl-containing analogs like (2-allyl-3-methoxyphenyl)methanol could decompose under prolonged storage, as observed in methanol-preserved soil samples where allyl or aromatic compounds showed volatility losses .
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